Optimized Lipophilicity (LogP) for Balanced Permeability and Solubility
The target compound exhibits an intermediate calculated LogP of 1.83 (XLogP3 0.8) , placing it between the more polar 1,4-dioxaspiro[4.4]nonane-7-carbonitrile (LogP 1.05) and the more lipophilic 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanenitrile (LogP 2.22) . This positions the compound in the optimal range for both membrane permeability and adequate aqueous solubility, essential for oral bioavailability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 1.83 (ChemSrc), XLogP3 0.8 (PubChem) |
| Comparator Or Baseline | 1,4-Dioxaspiro[4.4]nonane-7-carbonitrile: LogP 1.05; 3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile: LogP 2.22 |
| Quantified Difference | 0.78 higher than 7‑carbonitrile; 0.39 lower than [4.5]decane analog |
| Conditions | Computed values (ACD/Labs, XLogP3) |
Why This Matters
In lead optimization, a LogP between 1 and 3 is often desirable to achieve good oral absorption without excessive metabolic clearance.
